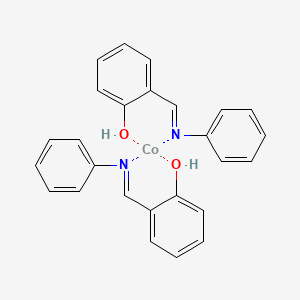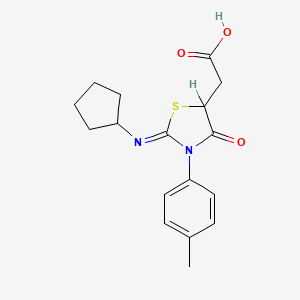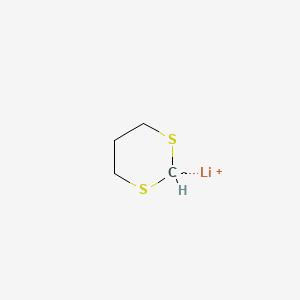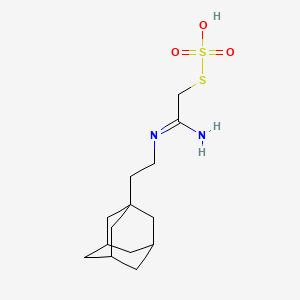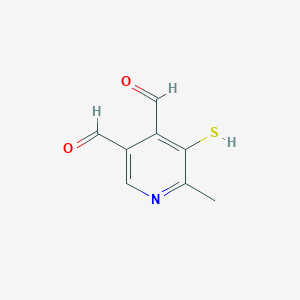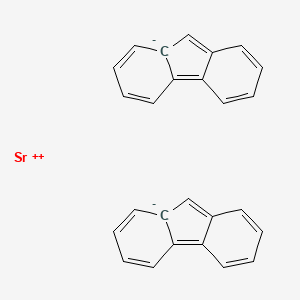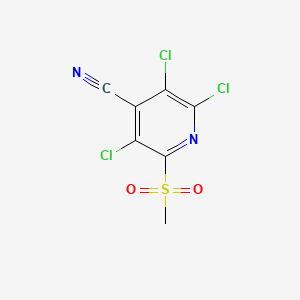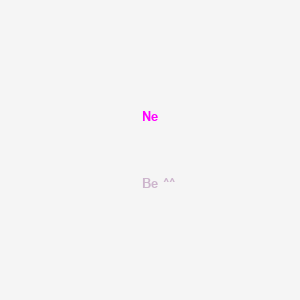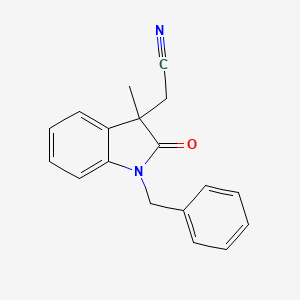![molecular formula C9H6N2O B14673594 4H-Furo[3,2-f]indazole CAS No. 34399-95-6](/img/structure/B14673594.png)
4H-Furo[3,2-f]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Furo[3,2-f]indazole is a heterocyclic compound that combines the structural features of furan and indazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the furan and indazole rings. Another approach involves the use of oxidative cyclization reactions to construct the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Furo[3,2-f]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or indazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan- or indazole-based oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4H-Furo[3,2-f]indazole has a broad range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4H-Furo[3,2-f]indazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of target proteins, influencing biochemical pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Indazole: Shares the indazole ring but lacks the fused furan ring.
Furan: Contains the furan ring but lacks the indazole structure.
Benzofuran: Combines benzene and furan rings, differing from the indazole component.
Uniqueness: 4H-Furo[3,2-f]indazole’s uniqueness lies in its fused ring system, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
34399-95-6 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4H-furo[3,2-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-8-7(3-6(1)9)5-10-11-8/h1-2,4-5H,3H2 |
Clé InChI |
UZOCKAXZFUDYRP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C3C1=CN=N3)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


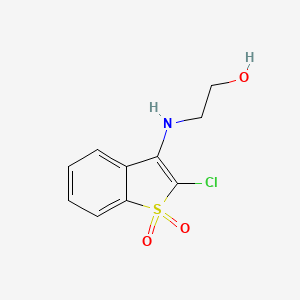
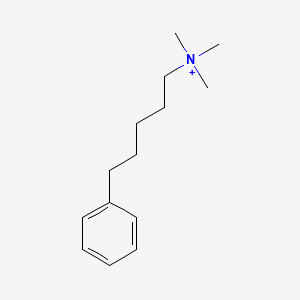
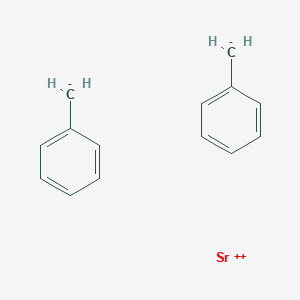
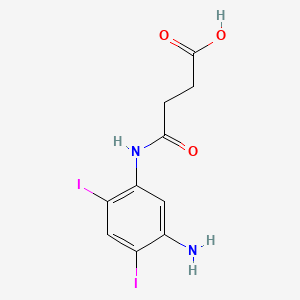
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
